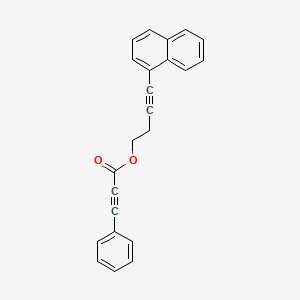
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate is a chemical compound known for its unique structure and properties It is composed of a naphthalene ring, a butynyl group, and a phenylpropynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate typically involves the esterification of 4-naphthalen-1-ylbut-3-yn-1-ol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides, esters, or ethers.
Applications De Recherche Scientifique
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate: Similar structure but with a propynyl group instead of a butynyl group.
4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate: Similar structure but with the positions of the naphthalene and phenyl groups swapped.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
917894-62-3 |
|---|---|
Formule moléculaire |
C23H16O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C23H16O2/c24-23(17-16-19-9-2-1-3-10-19)25-18-7-6-12-21-14-8-13-20-11-4-5-15-22(20)21/h1-5,8-11,13-15H,7,18H2 |
Clé InChI |
AUDJSXXUKRKGBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)OCCC#CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


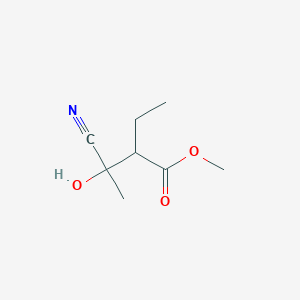
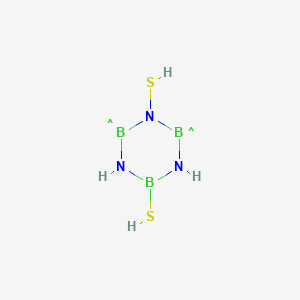
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
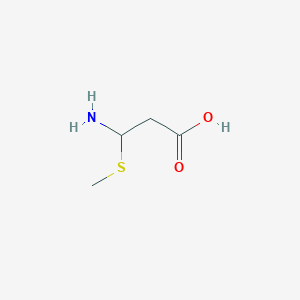
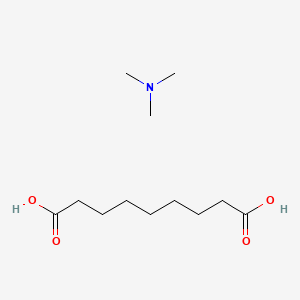
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
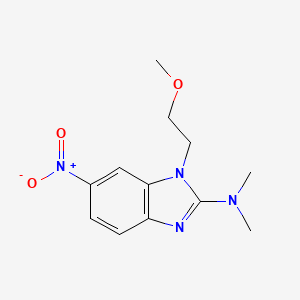
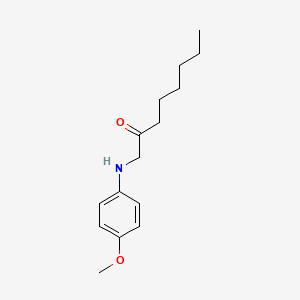

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
